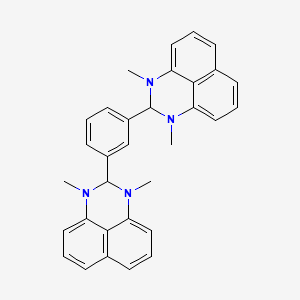

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-

CAS No.: 627872-07-5

Cat. No.: VC16879432

Molecular Formula: C32H30N4

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 627872-07-5 |

|---|---|

| Molecular Formula | C32H30N4 |

| Molecular Weight | 470.6 g/mol |

| IUPAC Name | 2-[3-(1,3-dimethyl-2H-perimidin-2-yl)phenyl]-1,3-dimethyl-2H-perimidine |

| Standard InChI | InChI=1S/C32H30N4/c1-33-25-16-6-10-21-11-7-17-26(29(21)25)34(2)31(33)23-14-5-15-24(20-23)32-35(3)27-18-8-12-22-13-9-19-28(30(22)27)36(32)4/h5-20,31-32H,1-4H3 |

| Standard InChI Key | RYRZJPPFQQYKGG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(N(C2=CC=CC3=C2C1=CC=C3)C)C4=CC(=CC=C4)C5N(C6=CC=CC7=C6C(=CC=C7)N5C)C |

Introduction

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is a complex organic compound belonging to the perimidine family. Perimidines are heterocyclic compounds characterized by a fused ring structure that combines a dihydropyrimidine ring with a naphthalene moiety. This specific compound features two nitrogen atoms in the 1 and 3 positions of the six-membered ring, which is fused with a naphthalene structure, and it includes a phenylene bridge connecting two perimidine units.

Synthesis of Perimidines

The synthesis of perimidine derivatives typically involves the condensation of 1,8-diaminonaphthalene with carbonyl compounds. Various methods have been reported, including the use of different catalysts to enhance efficiency and yield . For example, 2-(p-tolyl)-2,3-dihydro-1H-perimidine is synthesized from 1,8-naphthalenediamine and 4-methylbenzaldehyde using a green chemistry approach .

Biological Activities and Applications

Perimidines have shown diverse biological activities, including antibacterial properties against various strains of bacteria. Their mechanism may involve disruption of bacterial cell processes through interactions with biological macromolecules. Additionally, their fluorescent properties make them suitable for applications in bioimaging.

Biological Activities Table

| Activity | Description |

|---|---|

| Antibacterial | Exhibits antibacterial properties against various bacterial strains |

| Bioimaging | Suitable for bioimaging applications due to fluorescent properties |

Research Findings and Future Directions

Recent studies have focused on synthesizing novel perimidine derivatives using eco-friendly protocols and exploring their structural and chemical properties using advanced computational methods like density functional theory (DFT) . These studies highlight the versatility of perimidines in synthetic chemistry and their potential for various applications.

Research Directions Table

| Area | Description |

|---|---|

| Synthesis Methods | Development of efficient and eco-friendly synthesis protocols |

| Computational Studies | Use of DFT to understand structural and chemical properties |

| Biological Applications | Exploration of antibacterial and bioimaging applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume